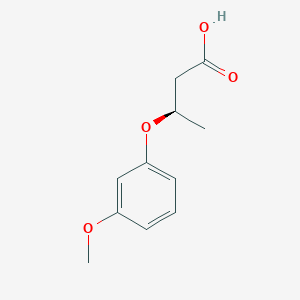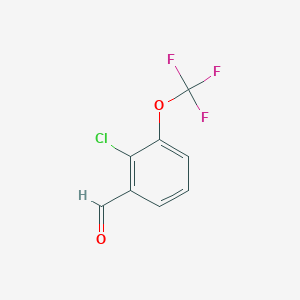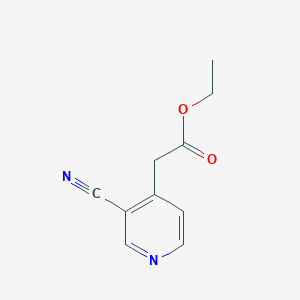![molecular formula C16H21NO5S B13090830 1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)
1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thieno[2,3-c]furan Moiety: This step often involves a coupling reaction between a thieno[2,3-c]furan derivative and the piperidine intermediate.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid: This compound shares a similar piperidine core but lacks the spirocyclic and thieno[2,3-c]furan moieties.
N-Boc-4-Piperidinecarboxylic Acid: Another related compound with a piperidine core and a tert-butoxycarbonyl protecting group.
Uniqueness
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid is unique due to its spirocyclic structure and the presence of the thieno[2,3-c]furan moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H21NO5S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[4H-thieno[2,3-c]furan-6,4'-piperidine]-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO5S/c1-15(2,3)22-14(20)17-6-4-16(5-7-17)12-10(9-21-16)8-11(23-12)13(18)19/h8H,4-7,9H2,1-3H3,(H,18,19) |
Clé InChI |
CQVYMGYWAYLQFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=C(S3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


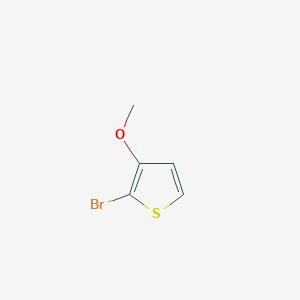
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)

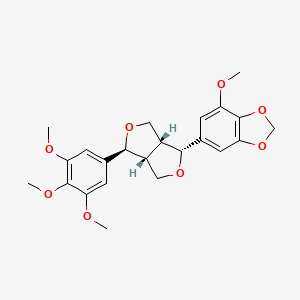
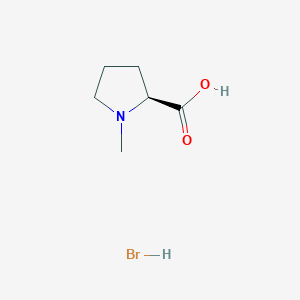
![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
